![molecular formula C11H16N4O2 B3006765 1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2201063-02-5](/img/structure/B3006765.png)
1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 g/mol . The compound is characterized by the presence of an oxolane, azetidine, and 1,2,3-triazole rings .
Molecular Structure Analysis
The molecular structure of the compound includes an oxolane ring, an azetidine ring, and a 1,2,3-triazole ring . The InChIKey of the compound is POLLAAXTZBJORQ-UHFFFAOYSA-N . The compound has a topological polar surface area of 47.4 Ų and contains 16 heavy atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.26 g/mol and a molecular formula of C11H15N3O2 . It has a computed XLogP3-AA value of -0.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds, contributing to its flexibility .Scientific Research Applications
Synthesis of Novel Derivatives
Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring : A study by Prasad et al. (2021) describes the synthesis of a library of N-substituted pyrrolidine derivatives, highlighting the biological activities of 1,2,4-triazoles in clinical drugs. This research demonstrates the potential of triazole scaffolds in the development of new therapeutic agents, showcasing their role in synthesizing novel compounds with significant biological activities (Prasad et al., 2021).
Antimicrobial and Antifungal Activities
Synthesis and Evaluation of Fungicidal and Phytotoxic Activities : A study conducted by Costa et al. (2017) involved the synthesis of 1,2,3-triazoles using glycerol as a starting material and evaluating their fungicidal, phytotoxic, and cytotoxic activities. The compounds demonstrated high efficiency against Colletotrichum gloeosporioides, a causative agent of papaya anthracnose, suggesting their potential as effective fungicides (Costa et al., 2017).
Green Chemistry and Synthesis
Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles Using a Green Catalytic System : Research by Singh et al. (2013) presented a novel and environmentally friendly method for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles. This method emphasizes high atom economy, low environmental impact, and recyclability, contributing to the field of green chemistry (Singh et al., 2013).
Antimicrobial Drug Development
Oxazolone-1,2,3-Triazole Hybrids for Antimicrobial Drugs : A study by Lal et al. (2018) focused on designing and synthesizing oxazolone-1,2,3-triazole hybrids and evaluating their antimicrobial properties. The study found several compounds with promising antimicrobial activity, suggesting their potential in developing new antimicrobial drugs (Lal et al., 2018).
properties
IUPAC Name |
oxolan-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(10-2-1-5-17-10)14-6-9(7-14)8-15-4-3-12-13-15/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIWYJYVXKHXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

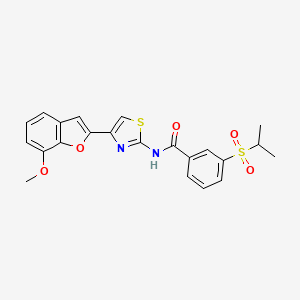
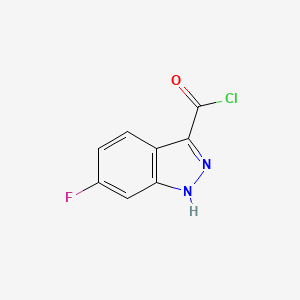
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)
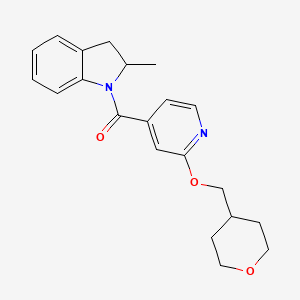


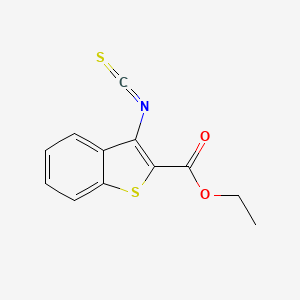
![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)
![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)
![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)
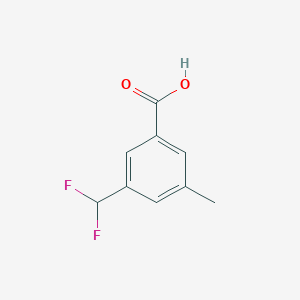

![Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3006705.png)